1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclopentane carboxylic acid, featuring a cyclopentane ring substituted with a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the hydrocarboxylation of cyclopentene using carbon monoxide and water in the presence of a palladium catalyst.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the 4-methylcyclohexyl group.
Cyclohexanecarboxylic acid: Another related compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
1-(4-Methylcyclohexyl)cyclopentane-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H22O2 |
---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H22O2/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h10-11H,2-9H2,1H3,(H,14,15) |
InChI Key |
HRFIQJQZQOGABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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